molecular formula C15H16O4 B1675479 Linderane CAS No. 13476-25-0

Linderane

Cat. No. B1675479
CAS RN: 13476-25-0
M. Wt: 260.28 g/mol
InChI Key: KBMSVODXFLAQNJ-IUKAEILTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linderane is a member of dioxanes and is a natural product found in Neolitsea aciculata, Cryptocarya densiflora, and other organisms . It is an active ingredient from Linderae radix, a traditional Chinese medicine with anti-inflammatory, analgesic, and antibacterial properties .


Molecular Structure Analysis

Linderane has a molecular formula of C15H16O4 . Its molecular weight is 260.28 g/mol . The IUPAC name for Linderane is (1 S ,4 E ,12 S ,13 S )-5,10-dimethyl-8,14,16-trioxatetracyclo [10.2.2.0 1,13 .0 7,11 ]hexadeca-4,7 (11),9-trien-15-one .


Chemical Reactions Analysis

While specific chemical reactions involving Linderane are not detailed in the search results, it is known that Linderane has a variety of pharmacological effects, such as anti-hyperlipidemic, anti-tumor, anti-inflammatory, analgesic, and anti-oxidant .


Physical And Chemical Properties Analysis

Linderane has a molecular weight of 260.28 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It does not have any hydrogen bond donors .

Scientific Research Applications

Chemistry and Bioactivity

Linderane sesquiterpenoids (LSs) possess a characteristic cis, trans-3,5,6-carbocyclic skeleton and mainly exist as monomers and diverse oligomers in plants from the Lindera genus and Chloranthaceae family . Since the first identification of lindeneol from Lindera strychnifolia in 1925, 354 natural LSs and their oligomers with anti-inflammatory, antitumor, and anti-infective activities have been discovered .

Structural Diversity

Two-thirds of LSs exist as oligomers with interesting skeletons through diverse polymeric patterns, especially Diels–Alder [4 + 2] cycloaddition . This structural diversity makes them a fascinating subject for further research and potential applications.

Chemical Synthesis

Fascinated by their diverse bioactivities and intriguing polycyclic architectures, synthetic chemists have engaged in the total synthesis of natural LSs in recent decades . This has opened up new avenues for the production and application of these compounds.

Anti-Inflammatory Properties

Linderane sesquiterpenoids have shown promising anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitumor Properties

The antitumor activities of linderane sesquiterpenoids have been discovered , suggesting their potential use in cancer treatment.

Anti-Infective Properties

Linderane sesquiterpenoids also exhibit anti-infective activities , which could be harnessed for the development of new antimicrobial agents.

Inhibition of Hepatic Gluconeogenesis

Linderane has been found to inhibit hepatic gluconeogenesis by activating hepatic PDE3 in rat primary hepatocytes . This suggests its potential use in the treatment of metabolic disorders like diabetes.

Improvement of Glucose and Lipid Metabolism

Linderane has shown beneficial effects on glucose and lipid metabolism in ob/ob mice . This highlights its potential for the treatment of metabolic syndromes and type 2 diabetes.

Mechanism of Action

Target of Action

Linderane, a natural compound isolated from the root of Lindera aggregata , primarily targets the Cytochrome P450 2C9 (CYP2C9) and the Cannabinoid 2 Receptor (CB2R) . CYP2C9 is an important enzyme involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The CB2R is a key component of the endocannabinoid system, which plays a significant role in regulating pain and related emotions .

Mode of Action

Linderane acts as an irreversible inhibitor of CYP2C9 , meaning it forms a covalent bond with the enzyme, leading to permanent loss of enzymatic activity. This can influence the metabolism of drugs and other substances processed by CYP2C9 .

In the case of CB2R, Linderane binds to this receptor, leading to the restoration of anterior cingulate cortex microglia M2 polarization . This action helps alleviate pain and anxiety in conditions like chronic pain .

Biochemical Pathways

Linderane has been found to suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway . It does this through the indirect activation of Phosphodiesterase 3 (PDE3) via the ERK/STAT3 activation . PDE3 is a cyclic AMP (cAMP)-degrading enzyme, and its activation leads to a decrease in intracellular cAMP concentration . This results in reduced gene expression of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc) .

Pharmacokinetics

For instance, pretreatment with Linderane led to changes in the pharmacokinetics of tolbutamide, a drug metabolized by CYP2C9 .

Result of Action

The molecular and cellular effects of Linderane’s action include the reduction of inflammatory cytokines and the inhibition of anterior cingulate cortex (ACC) microglial activation . These effects contribute to the alleviation of pain and anxiety in conditions like chronic pain . In terms of metabolic effects, Linderane has been shown to improve glucose and lipid metabolism in ob/ob mice .

Safety and Hazards

When handling Linderane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4+/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSVODXFLAQNJ-DXGHHDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC[C@@]23[C@@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linderane
Reactant of Route 2
Linderane
Reactant of Route 3
Linderane
Reactant of Route 4
Linderane
Reactant of Route 5
Linderane
Reactant of Route 6
Linderane

Q & A

Q1: What is the primary mechanism of action of Linderane in inhibiting gluconeogenesis?

A1: Linderane inhibits hepatic gluconeogenesis by indirectly activating phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP). [] This activation occurs through the extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways. []

Q2: How does Linderane's effect on the cAMP pathway impact gene expression related to gluconeogenesis?

A2: By activating PDE3 and reducing cAMP levels, Linderane inhibits the phosphorylation of cAMP-response element-binding protein (CREB). [] This, in turn, suppresses the expression of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc). []

Q3: What role does the cannabinoid 2 receptor (CB2R) play in Linderane's analgesic effects?

A3: Linderane exhibits analgesic and anti-anxiety effects, potentially by binding to CB2R. [] These effects are thought to be mediated through the restoration of M2 polarization in microglia within the anterior cingulate cortex (ACC), a brain region involved in pain and emotional processing. []

Q4: What is the molecular formula and weight of Linderane?

A4: The molecular formula of Linderane is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: What spectroscopic techniques have been used to elucidate the structure of Linderane and its derivatives?

A5: Various spectroscopic techniques have been employed to elucidate the structures of Linderane and its derivatives, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Electronic Circular Dichroism (ECD). [, , , ]

Q6: What analytical methods are commonly used for the detection and quantification of Linderane in plant materials or extracts?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors or mass spectrometry (MS), is widely used for the analysis of Linderane. [, , , , , , , ]

Q7: How is the quality of Lindera aggregata extracts controlled with respect to Linderane content?

A8: Quality control of Lindera aggregata extracts often involves setting standards for Linderane content, determined through validated analytical methods like HPLC. [] Thin-layer chromatography (TLC) is also employed for the identification of Lindera aggregata based on characteristic compound profiles. []

Q8: Has Linderane demonstrated efficacy in any in vivo models of disease?

A10: Linderane demonstrated beneficial effects on glucose and lipid metabolism in ob/ob mice, a model for obesity and type 2 diabetes. [] It also showed analgesic and anti-anxiety effects in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain. [] Additionally, Linderane, along with other sesquiterpene lactones from Lindera aggregata, showed hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells. []

Q9: What is known about the safety profile and potential toxicity of Linderane?

A9: While Linderane has shown promising bioactivities in preclinical studies, comprehensive toxicological data is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile for potential therapeutic applications.

Q10: Does Linderane interact with any drug-metabolizing enzymes?

A12: Linderane acts as a mechanism-based inactivator of CYP2C9, a key enzyme involved in the metabolism of various drugs. [] This interaction can potentially lead to drug-drug interactions. [, ]

Q11: Are there known drug interactions associated with the use of Linderane?

A13: Given its inhibitory effect on CYP2C9, Linderane has the potential to interact with drugs that are substrates of this enzyme, such as diclofenac, tolbutamide, and warfarin. [] Co-administration of Linderane with these drugs might alter their pharmacokinetic properties and lead to potential adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.